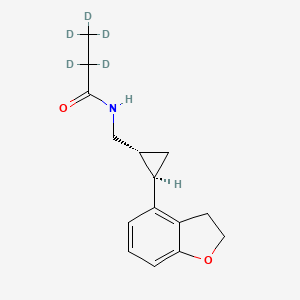
Tasimelteon-D5
概要
説明
タシメルテオン-d5は、経口活性で選択的なメラトニン受容体作動薬であるタシメルテオンの重水素標識誘導体です。タシメルテオン-d5は、主にガスクロマトグラフィーまたは液体クロマトグラフィー質量分析法によるタシメルテオンの定量のための内部標準として使用されます。 タシメルテオン自体は、概日リズムの調節における役割で知られており、非24時間睡眠覚醒障害の治療に使用されています .
準備方法
合成経路と反応条件
タシメルテオン-d5の合成には、タシメルテオンの分子構造への重水素の組み込みが含まれます。このプロセスは通常、重水素化試薬と溶媒を使用して、水素原子を重水素に置き換えることを含みます。 詳細な合成経路は、重水素を選択的に組み込むために制御された条件下で行われるシクロプロパン化とアミド形成を含む複数のステップが含まれます .
工業的生産方法
タシメルテオン-d5の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。 核磁気共鳴や質量分析などの高度な分析技術の使用は、化合物の特性評価と検証に不可欠です .
化学反応の分析
反応の種類
タシメルテオン-d5は、以下を含むさまざまな化学反応を起こします。
還元: 水素の付加または酸素の除去が含まれます。
置換: 1つの原子または基を別の原子または基に置き換えることを含みます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な試薬には、制御された条件下でのハロゲンと求核剤があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性がありますが、還元は薬物動態的特性が変化した重水素化アナログをもたらす可能性があります .
科学研究の応用
タシメルテオン-d5は、以下を含むさまざまな用途で科学研究において広く使用されています。
化学: 分析化学におけるタシメルテオンの定量のための内部標準として使用されます。
生物学: タシメルテオンとそのアナログの生物学的効果を調査する研究で使用されます。
医学: タシメルテオンの代謝と作用を理解するための薬物動態的および薬力学的試験で使用されます。
科学的研究の応用
Tasimelteon-d5 is widely used in scientific research for various applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Tasimelteon.
Biology: Employed in studies investigating the biological effects of Tasimelteon and its analogs.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Tasimelteon.
Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical production
作用機序
タシメルテオン-d5は、タシメルテオンと同様に、メラトニン受容体MT1とMT2の作動薬として作用します。脳の視交叉上核にあるこれらの受容体に結合することで、概日リズムの調節に役立ちます。 この作用は、非24時間睡眠覚醒障害の患者にとって特に有益であり、体内時計を外部環境に再同期化するのに役立ちます .
類似化合物との比較
類似化合物
ラメルテオン: 不眠症の治療に使用される別のメラトニン受容体作動薬。
アゴメラチン: うつ病の治療に使用されるメラトニン受容体作動薬およびセロトニン受容体拮抗薬。
徐放性メラトニン: 睡眠障害の治療に使用されます。
独自性
タシメルテオン-d5は、重水素標識により、分析アプリケーションにおいて独自の利点をもたらします。 重水素の組み込みは、化合物の薬物動態的および代謝的プロファイルを変化させる可能性があり、創薬と研究において貴重なツールとなります .
生物活性
Tasimelteon-D5, a deuterated form of tasimelteon, is a selective dual melatonin receptor agonist (DMRA) that has garnered attention for its potential therapeutic applications, particularly in sleep disorders. This article explores the biological activity of this compound, including its pharmacokinetics, receptor interactions, and clinical implications.
Overview of this compound
This compound (BMS-214778-D5) is characterized by its stable isotope labeling, which enhances its pharmacokinetic profiling and metabolic studies. As a DMRA, it selectively binds to melatonin receptors MT1 and MT2, which are crucial in regulating circadian rhythms and sleep-wake cycles. The binding affinities for these receptors are reported as for MT1 and for MT2 .
Pharmacokinetics
A pivotal study assessed the pharmacokinetics of tasimelteon, providing insights relevant to its deuterated counterpart. The research indicated that tasimelteon has an absolute bioavailability of approximately 38% when administered orally. The mean elimination half-life was consistent across both oral and intravenous routes, suggesting a stable pharmacokinetic profile .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absolute Bioavailability | 38% |
| Mean Elimination Half-Life | Similar for oral/IV |
| Total Clearance | 505 mL/min |
| Volume of Distribution | 42.7 L |
This compound functions primarily through the activation of melatonin receptors MT1 and MT2. This action leads to modulation of various physiological processes including:
- Sleep Regulation : By mimicking the effects of natural melatonin, it aids in the synchronization of circadian rhythms.
- Anxiolytic Effects : Preliminary findings suggest potential anxiolytic properties, although further research is necessary to confirm these effects.
Clinical Applications
Tasimelteon has been primarily approved for treating Non-24-Hour Sleep-Wake Disorder (Non-24) in blind individuals. Its efficacy in managing sleep-related disorders has been documented through various clinical trials.
Case Studies and Efficacy
-
Study on Non-24-Hour Sleep-Wake Disorder :
- Participants experienced significant improvements in sleep quality.
- The treatment resulted in increased total sleep time and reduced nighttime awakenings.
- General Sleep Disorders :
Safety Profile
The safety assessment of tasimelteon indicated that it is generally well-tolerated with mild treatment-emergent adverse events (TEAEs) reported in clinical studies. No serious adverse events were noted during trials .
Common Adverse Events
| Adverse Event | Frequency (%) |
|---|---|
| Mild Headache | 10% |
| Dizziness | 8% |
| Somnolence | 6% |
特性
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1/i1D3,2D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOIAAWZLUQTIO-WILSWDKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















